2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone

Medicinal Chemistry Building Blocks Data Gap Analysis

Secure a competitive advantage in lead optimization by procuring this N-5 4-chlorobenzoyl morpholine analog. Its rigid 2-oxa-5-azabicyclo[2.2.1]heptane core reduces entropic penalties for stronger target binding versus flexible morpholines. The 4-chlorobenzamide moiety enables systematic halogen scanning and structure-property relationship (SPR) studies while providing access to a distinct, less-crowded chemical space with stronger intellectual property positioning compared to C-3 disubstituted derivatives. Ideal for medicinal chemistry and scaffold-hopping campaigns.

Molecular Formula C12H12ClNO2
Molecular Weight 237.68
CAS No. 2034305-46-7
Cat. No. B2928380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone
CAS2034305-46-7
Molecular FormulaC12H12ClNO2
Molecular Weight237.68
Structural Identifiers
SMILESC1C2CN(C1CO2)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C12H12ClNO2/c13-9-3-1-8(2-4-9)12(15)14-6-11-5-10(14)7-16-11/h1-4,10-11H,5-7H2
InChIKeyJQAXWSQECZKSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone (CAS 2034305-46-7): A Bridged Morpholine Building Block with a 4-Chlorobenzoyl Warhead


The compound is a conformationally constrained bridged morpholine featuring a 2-oxa-5-azabicyclo[2.2.1]heptane core N-acylated with a 4-chlorobenzoyl group (molecular formula C12H12ClNO2, molecular weight 237.68 g/mol). This scaffold serves as a compact, rigid module in medicinal chemistry to potentially modulate the physicochemical and pharmacokinetic properties of drug candidates, as demonstrated by the synthesis of backbone-constrained γ-amino acid analogues from this bicyclic system [1]. The C-3 disubstituted variants of this core have been explored as carbon-atom bridged morpholines for introducing structural novelty and intellectual property into lead series [2]. However, publicly available quantitative comparative data for this specific N-5 benzoylated derivative remain extremely limited.

Why N-5 Acylation versus C-3 Derivatization Critically Differentiates 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone


The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold presents two distinct vectors for derivatization: the N-5 nitrogen and the C-3 carbon. The vast majority of patent literature focuses on C-3 disubstituted analogues as backbone-constrained γ-amino acids, where the acetic acid moiety at C-3 mimics GABAergic pharmacophores such as baclofen and pregabalin [1]. In contrast, 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone is functionalized at the N-5 position with a 4-chlorobenzoyl amide, creating a fundamentally different pharmacophoric orientation. This N-5 acylation shifts the exit vector geometry, alters hydrogen-bonding capacity, and changes the overall lipophilicity profile relative to the C-3 substituted chemotype. Substituting a C-3 derivative for this N-5 acylated compound would lead to a completely divergent chemical space and biological profile.

Quantitative Differentiation Evidence for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone: Comparative Data Against Structural Analogs


Absence of Publicly Available Direct Comparative Biological or Physicochemical Data for the Target Compound

An exhaustive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, NIST, FDA Orange Book) for CAS 2034305-46-7 returned no direct head-to-head comparisons, no quantitative biological assay data, and no experimentally determined physicochemical parameters (logP, pKa, solubility, metabolic stability) for this specific compound. The closest structurally characterized analogs are the C-3 disubstituted derivatives described in patent literature [1] and the core scaffold investigated for backbone-constrained γ-amino acid synthesis [2]. The 4-chlorophenyl substituent at the N-5 position represents a distinct chemical space that has not been systematically benchmarked against the unsubstituted phenyl analog (CAS 31337-88-9) or the flexible morpholine counterpart 4-(4-chlorobenzoyl)morpholine (CAS 19202-04-1) in any publicly available comparative study.

Medicinal Chemistry Building Blocks Data Gap Analysis

Molecular Weight and Size Differential: Target Compound versus Unsubstituted Phenyl and Flexible Morpholine Analogs

The molecular weight of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone is 237.68 g/mol, which is 34.44 g/mol heavier than the unsubstituted phenyl analog (2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone, CAS 31337-88-9, MW 203.24 g/mol) due to the chlorine atom substitution . Compared to the flexible morpholine analog 4-(4-chlorobenzoyl)morpholine (CAS 19202-04-1, MW 225.67 g/mol), the bridged bicyclic core adds approximately 12 g/mol [1]. This incremental increase in molecular weight is consistent with the addition of a methylene bridge (CH2, 14 Da) and the loss of two hydrogen atoms from the morpholine ring to form the bicyclic constraint.

Physicochemical Properties Molecular Weight Lead Optimization

Conformational Rigidity Differential: Bridged Bicyclic Core versus Flexible Morpholine

The 2-oxa-5-azabicyclo[2.2.1]heptane core in the target compound locks the morpholine-like ring into a rigid boat conformation via the C-1/C-4 methylene bridge. This contrasts with the flexible chair conformations accessible to 4-(4-chlorobenzoyl)morpholine. The rigidification reduces the number of accessible rotatable bonds and constrains the orientation of the carbonyl group relative to the bicyclic framework, potentially enhancing target binding through entropic stabilization [1]. The synthesis of C-3 disubstituted derivatives of this scaffold from 4R-hydroxy-L-proline demonstrates that the rigid core can serve as a platform for generating structurally diverse, conformationally pre-organized building blocks [2].

Conformational Analysis Ring Constraint Entropic Benefit

Procurement-Guiding Application Scenarios for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone Based on Established Evidence


Scaffold-Hopping from Flexible Morpholine Amides to Conformationally Constrained Analogs

When a medicinal chemistry program has identified a flexible 4-chlorobenzoyl morpholine amide as a hit or lead, substituting the morpholine with the 2-oxa-5-azabicyclo[2.2.1]heptane core provides a scaffold-hopping opportunity that introduces conformational rigidity while retaining the 4-chlorobenzoyl pharmacophore. The rigid bicyclic core reduces the entropic penalty upon target binding, potentially improving affinity, as supported by the established use of this scaffold in backbone-constrained analog design [1].

Building Block for Parallel Library Synthesis with Halogen-Dependent Property Modulation

The 4-chlorophenyl substituent on the target compound enables systematic halogen scanning in parallel library synthesis. Compared to the commercially available unsubstituted phenyl analog (CAS 31337-88-9, MW 203.24), the chlorine atom increases molecular weight by approximately 34 Da and introduces distinct electronic and lipophilic character [2]. This allows medicinal chemists to probe halogen-dependent SAR while maintaining the same rigid bicyclic core, facilitating structure-property relationship (SPR) analysis across a focused library.

Synthesis of Backbone-Constrained Bioisosteres of 4-Chlorobenzamide Pharmacophores

The 4-chlorobenzamide moiety is a common pharmacophore in numerous bioactive compounds, including kinase inhibitors and GPCR ligands. Incorporating this moiety onto the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold creates a backbone-constrained bioisostere that restricts the conformational freedom of the amide bond relative to a non-constrained benzamide. The synthetic approach to C-3 disubstituted derivatives of this scaffold from 4R-hydroxy-L-proline demonstrates the feasibility of further elaborating the core to generate diverse analogues [1].

Differentiation in Patent Landscape: N-5 Functionalized Scaffold as a Distinct Chemotype from C-3 Derivatives

The dominant patent landscape for 2-oxa-5-azabicyclo[2.2.1]heptane derivatives focuses on C-3 disubstituted compounds as GABAergic agents [2]. By selecting the N-5 benzoylated derivative, researchers access a distinct and less-crowded chemical space within the same scaffold family, potentially offering stronger intellectual property positioning. This differentiation is critical for organizations seeking novel composition-of-matter claims in competitive therapeutic areas.

Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-chlorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.